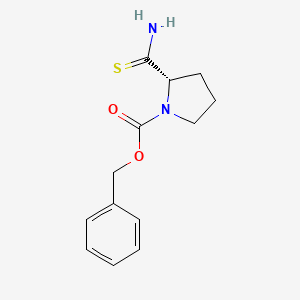

(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%

描述

(S)-2-Thiocarbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, 95%, is a compound with a wide range of applications in scientific research. It is a colorless to light yellow crystalline solid that is easily soluble in water and alcohol, and is used as a reagent in organic synthesis. It is also used as a biochemical reagent in enzymatic assays, and as a substrate in enzyme-catalyzed reactions. It is a versatile compound with a number of advantages that make it useful in a variety of research settings.

科学研究应用

Photocatalytic Synthesis of Ester Derivatives

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. They serve as building blocks for drugs like clopidogrel, methylphenidate, fenofibrate, and more . In recent years, photochemical strategies have gained prominence for ester synthesis. Researchers have explored photo-induced transformations using organic photocatalysts. For instance, Jiang’s group demonstrated the formation of benzyl esters through cascade reactions using Ru(bpy)~3~Cl~2~·6H~2~O as a photocatalyst . This approach offers a sustainable and efficient route to ester derivatives.

Screening for Impurities in Pharmaceuticals

Benzyl chloride, a mutagenic carcinogen, can be an impurity in active pharmaceutical ingredients (APIs) and drug products. A solvent-free headspace gas chromatography–mass spectrometry (SF-HS-GC/MS) method has been developed for robustly screening benzyl chloride impurities . This application ensures the safety and quality of pharmaceutical formulations.

Synthetic Chemistry and Organic Synthesis

Esterification reactions are fundamental in synthetic chemistry. Benzyl esters find applications as protecting groups, intermediates, and functional moieties. Researchers explore various methods, including Fisher esterification, interconversion of carboxylic acid derivatives, and photo-induced transformations, to access esters . The compound’s versatility makes it valuable in designing novel synthetic routes.

属性

IUPAC Name |

benzyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c14-12(18)11-7-4-8-15(11)13(16)17-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,18)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVERNDRXLDWSFC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (S)-2-thiocarbamoylpyrrolidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyloxycalix[5]arene](/img/structure/B6337005.png)

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)